An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-7-chloroquinoline
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-7-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-7-chloroquinoline, a key heterocyclic intermediate in medicinal chemistry. We will delve into its chemical properties, spectroscopic profile, synthesis, and reactivity, with a particular focus on its strategic application in the development of targeted therapeutics. This document is intended to be a practical resource for researchers engaged in drug discovery and process development.
Molecular Structure and Physicochemical Properties
4-Bromo-7-chloroquinoline is a di-halogenated quinoline derivative with the chemical formula C₉H₅BrClN.[1] Its structure is characterized by a quinoline core substituted with a bromine atom at the 4-position and a chlorine atom at the 7-position. This substitution pattern imparts distinct chemical reactivity at these two positions, a feature that is extensively exploited in synthetic chemistry.
Table 1: Physicochemical Properties of 4-Bromo-7-chloroquinoline
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromo-7-chloroquinoline | |
| CAS Number | 98519-65-4 | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 114-115 °C | |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in organic solvents such as ether. | [2] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of 4-Bromo-7-chloroquinoline is essential for reaction monitoring and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the aromatic protons on the quinoline ring. The following data was obtained on a 400 MHz instrument in CDCl₃.[2]
Table 2: ¹H NMR (400 MHz, CDCl₃) Data for 4-Bromo-7-chloroquinoline
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.70 | d | 4.6 | H-2 |
| 8.17 | d | 8.8 | H-5 |
| 8.14 | d | 2.0 | H-8 |
| 7.73 | d | 4.6 | H-3 |
| 7.63 | dd | 9.0, 2.0 | H-6 |
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Interpretation: The downfield shift of H-2 and H-8 is characteristic of protons in close proximity to the nitrogen atom and the halogen substituents, respectively. The coupling constants are consistent with ortho and meta relationships between the protons on the quinoline ring.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-7-chloroquinoline is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region (below 1000 cm⁻¹).
Table 3: Predicted IR Absorption Bands for 4-Bromo-7-chloroquinoline
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C and C=N ring stretch |
| 850-550 | C-Cl stretch |
| 690-515 | C-Br stretch |
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of 4-Bromo-7-chloroquinoline. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺).
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Expected Molecular Ion Peak: For C₉H₅⁷⁹Br³⁵ClN, the calculated monoisotopic mass is approximately 240.93 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and its fragments. The liquid chromatography-mass spectrometry (LCMS, ESI) has shown a molecular ion peak at m/z of 241.9, which is consistent with the calculated value.[2]
Synthesis of 4-Bromo-7-chloroquinoline
4-Bromo-7-chloroquinoline can be synthesized from the readily available starting material, 4,7-dichloroquinoline. The following protocol is a reliable method for its preparation.[2]
Reaction Scheme
Caption: Synthesis of 4-Bromo-7-chloroquinoline from 4,7-dichloroquinoline.
Detailed Experimental Protocol
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To a 20 mL microwave tube, add 4,7-dichloroquinoline (0.3315 g, 1.674 mmol) and propionitrile (3 mL).[2]
-
Slowly add trimethylsilyl bromide (TMS-Br, 0.434 mL, 3.35 mmol) to the mixture at room temperature. The formation of a precipitate may be observed.[2]
-
Seal the reaction tube and place it in a preheated oil bath at 100 °C for 12 hours.[2]
-
After the reaction is complete, cool the system to room temperature.[2]
-
Slowly pour the crude reaction mixture into a pre-cooled 1 N sodium hydroxide solution (3 mL).
-
Rinse the reaction tube with a small amount of water and add it to the quench mixture.
-
Extract the aqueous layer with ether (3 x 5 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromo-7-chloroquinoline as a yellow solid (300 mg, 1.126 mmol, 67% yield).[2]
Chemical Reactivity and Synthetic Applications
The differential reactivity of the bromine at the C-4 position and the chlorine at the C-7 position is the cornerstone of 4-Bromo-7-chloroquinoline's utility as a synthetic intermediate. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more susceptible to nucleophilic aromatic substitution. This allows for selective functionalization of the quinoline core.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position serves as an excellent handle for introducing a wide variety of substituents via well-established cross-coupling reactions.
This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters. It is a powerful tool for the synthesis of biaryl and substituted quinoline derivatives.
Caption: General scheme for Buchwald-Hartwig amination of 4-Bromo-7-chloroquinoline.
Nucleophilic Aromatic Substitution
The chlorine atom at the 7-position can be displaced by various nucleophiles, although this typically requires more forcing conditions compared to the reactivity of the C-4 halogen in many quinoline systems. This reaction pathway allows for the introduction of alkoxy, amino, and other functional groups at this position.
Applications in Drug Discovery and Development
4-Bromo-7-chloroquinoline is a valuable building block in the synthesis of a variety of pharmacologically active compounds, particularly in the areas of oncology and infectious diseases. [2]
Kinase Inhibitors in Oncology
The quinoline scaffold is a common feature in many kinase inhibitors. 4-Bromo-7-chloroquinoline serves as a key starting material for the synthesis of compounds targeting various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). While specific syntheses of drugs like Lapatinib and Neratinib from 4-Bromo-7-chloroquinoline are not explicitly detailed in the searched literature, the general synthetic strategies involving Suzuki and Buchwald-Hartwig reactions on the quinoline core are central to the preparation of such molecules.
Antimalarial Agents
The 7-chloroquinoline moiety is a well-known pharmacophore in a number of antimalarial drugs. 4-Bromo-7-chloroquinoline provides a versatile platform for the development of new antimalarial agents with improved efficacy against drug-resistant strains of Plasmodium falciparum. The bromine at the 4-position allows for the introduction of diverse side chains, which can modulate the compound's activity and pharmacokinetic properties.
Safety and Handling
4-Bromo-7-chloroquinoline is classified as a toxic and corrosive substance and must be handled with appropriate safety precautions.
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Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage). * Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
4-Bromo-7-chloroquinoline is a strategically important building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its differential reactivity at the C-4 and C-7 positions allows for a high degree of synthetic flexibility, enabling the creation of diverse chemical libraries for drug discovery. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals.
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